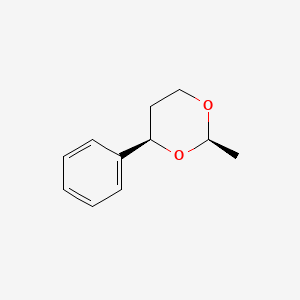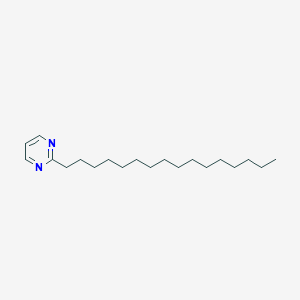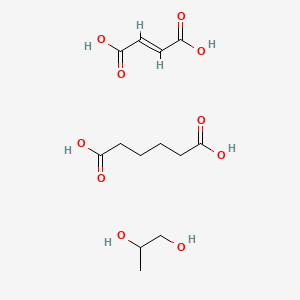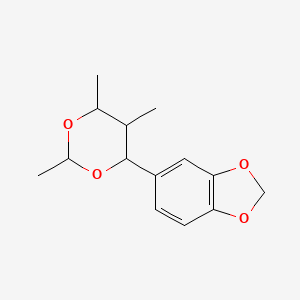
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a hex-5-ene-1,3-diyn-1-yl group and a methoxy group. This compound is notable for its unique structure, which includes both alkyne and alkene functionalities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzene and hex-5-ene-1,3-diyne.
Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the desired product. The reaction is typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., tetrahydrofuran) under an inert atmosphere.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Analyse Des Réactions Chimiques
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene functionalities, leading to the formation of epoxides or diketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the nature of its interactions with biomolecules. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Hex-5-ene-1,3-diyn-1-yl)benzene and 1-(Hex-5-ene-1,3-diyn-1-yl)-4-hydroxybenzene share structural similarities but differ in their functional groups.
Uniqueness: The presence of both alkyne and alkene functionalities, along with the methoxy group, makes this compound particularly versatile in chemical reactions and applications.
Propriétés
Numéro CAS |
59935-69-2 |
|---|---|
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-hex-5-en-1,3-diynyl-4-methoxybenzene |
InChI |
InChI=1S/C13H10O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h3,8-11H,1H2,2H3 |
Clé InChI |
AQGIIMZFHASZNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)



![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)


